molecular formula C4H9ClFN B2473811 2-(Fluoromethyl)azetidine hydrochloride CAS No. 1638768-86-1

2-(Fluoromethyl)azetidine hydrochloride

Cat. No. B2473811
CAS RN: 1638768-86-1
M. Wt: 125.57
InChI Key: CXQHZWCADAZCLW-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)azetidine hydrochloride, also known as 2-FMA, is a chemical compound that has become increasingly popular in scientific research due to its potential applications in the field of pharmacology. This compound is a member of the azetidine family of compounds, which are known for their unique chemical properties and potential therapeutic benefits. The purpose of

Scientific Research Applications

1. Azetidines in Protein Synthesis and Ion Transport

Azetidine analogs, such as those related to 2-(Fluoromethyl)azetidine, have been explored in the context of protein synthesis and ion transport. Studies have shown that certain azetidines do not inhibit protein assembly but result in the formation of proteins that are ineffective as enzymes. For example, azetidine 2-carboxylic acid (AZ), an analog of proline, has been used to investigate the relationship between protein synthesis and ion transport, revealing that AZ can significantly inhibit the release of ions to the xylem in plants (Pitman et al., 1977).

2. Development of Antidepressants

Azetidine derivatives have been investigated for their potential as partial agonists in treating depression. Modifications to the azetidine ring, such as replacing hydroxyl groups with a fluoromethyl group, have been explored to improve compound druggability. These modifications resulted in compounds showing antidepressant-like properties in mouse models, thus representing promising leads for innovative antidepressants (Yu et al., 2012).

3. Imaging and Diagnostic Applications

Azetidines, including fluorinated derivatives, have been utilized in the development of positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors (nAChRs). For instance, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been studied for its binding properties and potential in brain imaging of nAChRs, demonstrating promising characteristics for PET imaging (Doll et al., 1999).

4. Synthesis of Schiff Bases and Azetidines for Antioxidant Activity

Research has been conducted on the synthesis of Schiff bases and azetidines from phenyl urea derivatives, with a focus on evaluating their in-vitro antioxidant activity. These studies contribute to understanding the chemical and medicinal significance of these compounds, demonstrating their moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

5. Synthetic Chemistry of Azetidines

Azetidines play a crucial role in synthetic chemistry, particularly in the synthesis of peptidomimetics and nucleic acid chemistry. Their synthetic versatility has been exploited in various catalytic processes and ring-opening reactions, making them valuable for the development of complex architectures and as intermediates in the synthesis of various compounds (Mehra et al., 2017).

6. Azetidines as Building Blocks for Fluorinated Compounds

Azetidines, including fluorinated derivatives, are useful synthons for the synthesis of pyrrolidines and azetidines, which are important in natural products and pharmaceuticals. They have been applied in nickel-catalyzed trans-selective dicarbofunctionalization, providing efficient access to fluorinated amino acids and oligopeptides, potentially useful in pharmacological studies (Xu et al., 2020).

properties

IUPAC Name

2-(fluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHZWCADAZCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fluoromethyl)azetidine hydrochloride

CAS RN

1638768-86-1
Record name 2-(fluoromethyl)azetidine hydrochloride
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